

Stability testing of N α -Methyl-L-histidine hydrochloride under different conditions

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Compound of Interest

Compound Name: N-Me-His-OH.HCl

Cat. No.: B12503586

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Technical Support Center: N α -Methyl-L-histidine Hydrochloride Stability

Executive Summary

Compound: N α -Methyl-L-histidine hydrochloride (N α -MeHis-HCl) CAS: 645-35-2 (General Ref) / Specific salt forms vary
Critical Vulnerabilities: Hygroscopicity (HCl salt), Imidazole ring oxidation (Photo-instability), Microbial degradation (Aqueous solution).

Part 1: Core Stability & Storage FAQs

Q1: What are the primary degradation mechanisms for N α -Methyl-L-histidine HCl? A: Unlike standard aliphatic amino acids, N α -MeHis possesses an imidazole ring, making it uniquely susceptible to two specific degradation pathways:

- **Photo-Oxidative Ring Opening:** Upon exposure to UV light (specifically <300 nm) in the presence of dissolved oxygen, the imidazole ring can undergo singlet oxygen-mediated oxidation. This leads to the formation of varying degradation products, potentially including aspartic acid derivatives via ring rupture.

- **Hygroscopic Hydrolysis:** As a hydrochloride salt, the compound is highly hygroscopic. Moisture absorption leads to "caking" and creates a localized acidic micro-environment (pH < 3) on the crystal surface, accelerating acid-catalyzed hydrolysis or racemization over long periods.

Q2: Does the N-methylation improve stability compared to L-Histidine? A: Yes, in specific contexts. The methylation of the

-amino group prevents the formation of Schiff bases with reducing sugars (Maillard reaction initiation), rendering it more stable in complex media compared to L-Histidine. However, it does not protect the imidazole side chain from oxidative stress.

Q3: What are the mandatory storage conditions to guarantee >99% purity over 2 years? A:

- **Temperature:** -20°C is optimal; +2°C to +8°C is acceptable for short-term (<6 months).
- **Atmosphere:** Argon or Nitrogen headspace is critical to prevent oxidative ring damage.
- **Container:** Amber glass (Type I) with a PTFE-lined screw cap. Avoid low-density polyethylene (LDPE) due to moisture permeability.

Part 2: Troubleshooting Experimental Issues

Issue: "I see a new peak at RRT 0.85 in my HPLC chromatogram after 24 hours in solution."

Diagnosis: This is likely racemization or a decarboxylation artifact, depending on your solvent pH.

- **Cause:** In basic solutions (pH > 9), the -proton is acidic enough to allow enolization, leading to the formation of D-N α -Methylhistidine.
- **Solution:** Maintain aqueous stock solutions at pH 4.0–6.0. Use a citrate or acetate buffer rather than phosphate if possible, as phosphate can catalyze certain degradation pathways.

Issue: "The white powder has turned into a sticky, yellow gum." Diagnosis: Severe moisture uptake (deliquescence) followed by oxidative discoloration.

- **Immediate Action:** The sample is compromised for quantitative analytical use.

- Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation. Store in a desiccator with P₂O₅ or active silica gel.

Part 3: Forced Degradation Protocol (Stress Testing)

To validate your analytical method (stability-indicating), perform the following stress tests. This protocol is calibrated specifically for polar, imidazole-containing amino acids.

Protocol: Stress Conditions & Sampling

Stress Type	Conditions	Duration	Expected Degradation	Target degradation
Acid Hydrolysis	1.0 N HCl, 80°C	4–24 Hours	Low (Stable)	< 5%
Base Hydrolysis	1.0 N NaOH, 60°C	2–8 Hours	High (Racemization)	10–20%
Oxidation	3% H ₂ O ₂ , RT	1–4 Hours	High (Ring Oxidation)	10–20%
Photostability	1.2 million lux·h (ICH Q1B)	~5 Days	Moderate (Ring Opening)	5–15%
Thermal (Solid)	80°C (Dry Heat)	7 Days	Low (Decarboxylation)	< 5%

Step-by-Step Workflow:

- Preparation: Prepare a 1.0 mg/mL stock solution of N α -MeHis-HCl in water.[1][2]
- Stress Application: Aliquot 1 mL into amber HPLC vials. Add 1 mL of stress agent (e.g., 2N HCl to achieve 1N final).
- Quenching:
 - Acid/Base: Neutralize exactly with equivalent NaOH or HCl to pH 7.0 before injection.
 - Oxidation:[3][4][5] Quench with 10% sodium metabisulfite solution.

- Analysis: Inject immediately onto the HPLC system.

Part 4: Analytical Method (Stability Indicating)

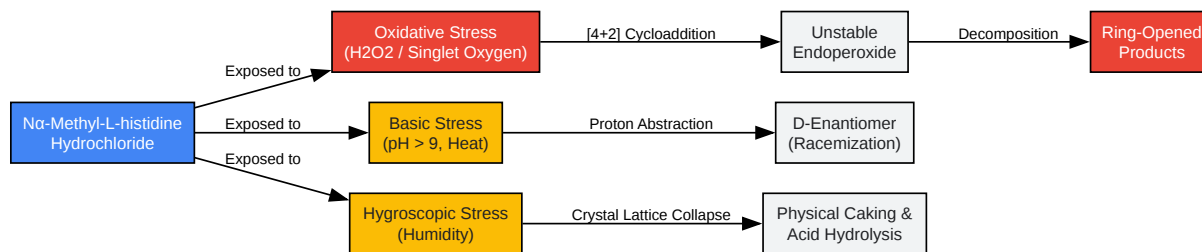
Standard C18 columns often fail to retain N α -MeHis due to its high polarity. The following Mixed-Mode method is recommended for separating the parent peak from polar degradation products.

Method Parameters:

- Column: Mixed-Mode C18/Cation-Exchange (e.g., SIELC Primesep 100 or Newcrom R1).
- Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[3]
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 0% B (hold 2 min)
40% B over 15 min.
- Flow Rate: 1.0 mL/min.[6]
- Detection: UV at 210 nm (peptide bond/carboxyl) and 260 nm (imidazole ring).
- Note: Degradation of the imidazole ring will result in a loss of absorbance at 260 nm while retaining signal at 210 nm.

Part 5: Visualization of Degradation Pathways

The following diagram illustrates the logical flow of stability testing and the chemical fate of the imidazole ring under oxidative stress.



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Figure 1: Primary degradation pathways for Na-Methyl-L-histidine HCl, highlighting the vulnerability of the imidazole ring to oxidation and the chiral center to basic conditions.

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